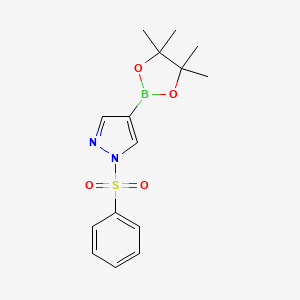
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities . The compound also contains a phenylsulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The latter is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound could potentially be used as a building block in the synthesis of more complex molecules.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a useful reagent for Suzuki-Miyaura cross-coupling reactions . The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Ruthenium-Catalyzed Asymmetric Hydrogenation
The compound is also used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction where a substrate is reduced by hydrogen in the presence of a ruthenium catalyst.
Preparation of VEGF Inhibitors
It is used as a reagent for preparing VEGF inhibitors . VEGF inhibitors are a group of medicines that block VEGF, slowing the growth of new blood vessels. They are used in treating various types of cancer and eye diseases.
Preparation of Aurora Kinase Inhibitors
The compound is used in the preparation of Aurora kinase inhibitors . Aurora kinases are a family of enzymes that play a crucial role in cell division. Inhibitors of these kinases are being studied as potential cancer treatments.
Preparation of RHO (ROCK) Inhibitors
It is used as a reagent for preparing RHO (ROCK) inhibitors . RHO-associated protein kinase (ROCK) is an enzyme that plays a role in various cellular functions. Inhibitors of ROCK are being researched for their potential in treating a variety of conditions, including cardiovascular diseases and cancer.
6. Preparation of Janus Kinase 2 Inhibitors The compound is used in the preparation of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that blocks the action of JAK2, a protein that promotes the growth of abnormal cells in certain bone marrow diseases.
Preparation of c-MET Inhibitors
It is used as a reagent for preparing c-MET inhibitors . c-MET is a protein that plays a crucial role in embryonic development and wound healing. However, abnormal activation of c-MET has been linked to the growth of some types of cancer cells. Inhibitors of c-MET are being studied as potential cancer treatments.
Preparation of S-Nitrosoflutathione Reductase Inhibitors
The compound is used in the preparation of S-nitrosoflutathione reductase inhibitors . S-Nitrosoflutathione reductase is an enzyme that regulates levels of S-nitrosothiols, which are involved in various physiological processes. Inhibitors of this enzyme are being researched for their potential therapeutic applications.
Preparation of CDC7 Inhibitors
It is used as a reagent for preparing CDC7 inhibitors . CDC7 is a protein kinase that is required for the initiation of DNA replication. Inhibitors of CDC7 are being studied for their potential use in cancer therapy.
Preparation of Acetyl-CoA Carboxylase Inhibitors
The compound is used in the preparation of Acetyl-CoA carboxylase inhibitors . Acetyl-CoA carboxylase is an enzyme that plays a crucial role in fatty acid metabolism. Inhibitors of this enzyme are being researched for their potential in treating metabolic disorders such as obesity and diabetes.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)23(19,20)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHNPBHUVCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660648 | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1073372-04-9 | |
| Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




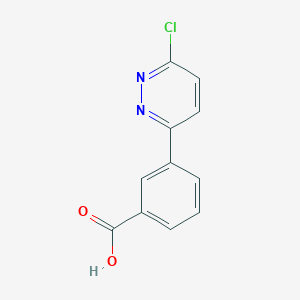

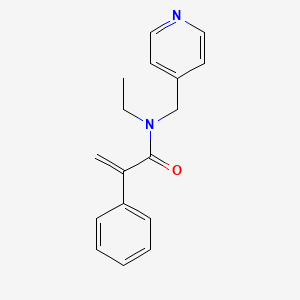
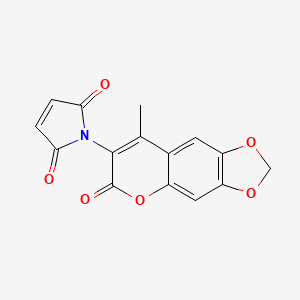
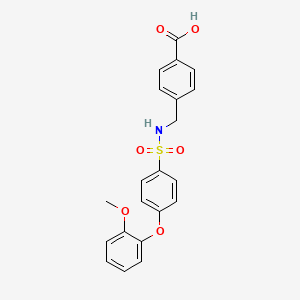




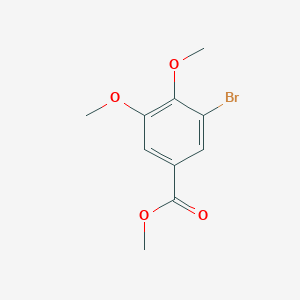
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
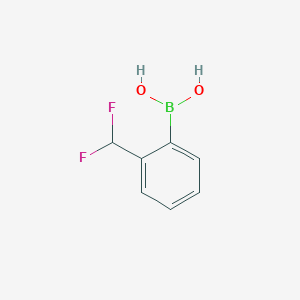
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)